3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C16H16BrFN2O3.
Preparation Methods
The synthesis of 3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base to form the corresponding benzyl ether. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Chemical Reactions Analysis
3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide can be compared with similar compounds such as:
3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid: Similar in structure but with different functional groups and applications.
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: An intermediate in the synthesis of the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16BrFN2O3 |
---|---|
Molecular Weight |
383.21 g/mol |
IUPAC Name |
3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C16H16BrFN2O3/c1-2-22-14-8-11(16(21)20-19)7-12(17)15(14)23-9-10-5-3-4-6-13(10)18/h3-8H,2,9,19H2,1H3,(H,20,21) |
InChI Key |
YPWDRXQXBSKOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.